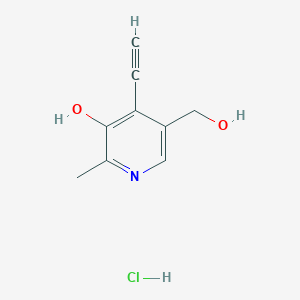![molecular formula C15H21Cl2NO3 B14495361 Ethyl 3-{2-[bis(2-chloroethyl)amino]phenoxy}propanoate CAS No. 64976-98-3](/img/structure/B14495361.png)
Ethyl 3-{2-[bis(2-chloroethyl)amino]phenoxy}propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-{2-[bis(2-chloroethyl)amino]phenoxy}propanoate is a chemical compound with the molecular formula C15H21Cl2NO3 and a molecular weight of 334.246 g/mol . This compound is known for its unique structure, which includes a phenoxy group and bis(2-chloroethyl)amino moiety. It is used in various scientific research applications due to its distinct chemical properties.
Métodos De Preparación
The synthesis of Ethyl 3-{2-[bis(2-chloroethyl)amino]phenoxy}propanoate typically involves the reaction of 2-[bis(2-chloroethyl)amino]phenol with ethyl 3-bromopropanoate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified using standard techniques such as recrystallization or column chromatography .
Análisis De Reacciones Químicas
Ethyl 3-{2-[bis(2-chloroethyl)amino]phenoxy}propanoate undergoes various chemical reactions, including:
Substitution Reactions: The bis(2-chloroethyl)amino group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Oxidation and Reduction: The phenoxy group can be oxidized to form quinones, while the ester group can be reduced to the corresponding alcohol.
Common reagents used in these reactions include sodium hydroxide for hydrolysis, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Ethyl 3-{2-[bis(2-chloroethyl)amino]phenoxy}propanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology due to its structural similarity to certain alkylating agents.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of Ethyl 3-{2-[bis(2-chloroethyl)amino]phenoxy}propanoate involves its interaction with cellular components. The bis(2-chloroethyl)amino group can form covalent bonds with nucleophilic sites in DNA, leading to cross-linking and disruption of DNA replication and transcription. This mechanism is similar to that of other alkylating agents used in chemotherapy .
Comparación Con Compuestos Similares
Ethyl 3-{2-[bis(2-chloroethyl)amino]phenoxy}propanoate can be compared with other similar compounds such as:
Ethyl {3-[bis(2-chloroethyl)amino]phenoxy}acetate: This compound has a similar structure but with an acetate group instead of a propanoate group.
Ethyl {3-[bis(2-chloroethyl)amino]phenoxy}butanoate: This compound has a butanoate group, which affects its chemical properties and reactivity.
Methyl {3-[bis(2-chloroethyl)amino]phenoxy}propanoate: This compound has a methyl ester group, which influences its solubility and reactivity.
The uniqueness of this compound lies in its specific ester group, which imparts distinct chemical and physical properties, making it suitable for various applications in research and industry.
Propiedades
Número CAS |
64976-98-3 |
|---|---|
Fórmula molecular |
C15H21Cl2NO3 |
Peso molecular |
334.2 g/mol |
Nombre IUPAC |
ethyl 3-[2-[bis(2-chloroethyl)amino]phenoxy]propanoate |
InChI |
InChI=1S/C15H21Cl2NO3/c1-2-20-15(19)7-12-21-14-6-4-3-5-13(14)18(10-8-16)11-9-17/h3-6H,2,7-12H2,1H3 |
Clave InChI |
RDHGJYADXANUES-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CCOC1=CC=CC=C1N(CCCl)CCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Phosphine, tris[[(trimethylsilyl)oxy]methyl]-](/img/structure/B14495282.png)
![2-(Chloromethyl)-1-azabicyclo[2.2.2]octan-3-one;hydrochloride](/img/structure/B14495289.png)
![1-[(Benzyloxy)carbonyl]-L-prolyl-L-valinamide](/img/structure/B14495291.png)
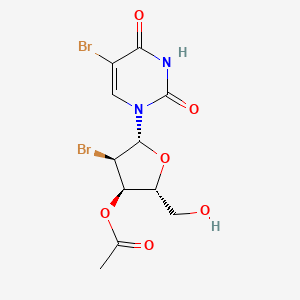
![Benzenamine, 4-ethoxy-N-[(5-methyl-2-thienyl)methylene]-](/img/structure/B14495304.png)
![1,1'-[(2-Chloropropane-1,3-diyl)disulfonyl]dibenzene](/img/structure/B14495309.png)
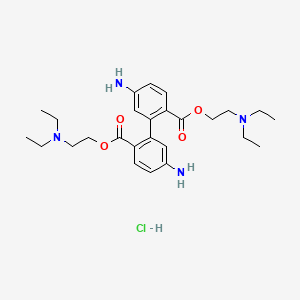
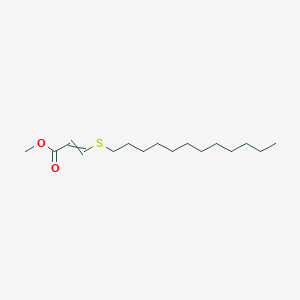
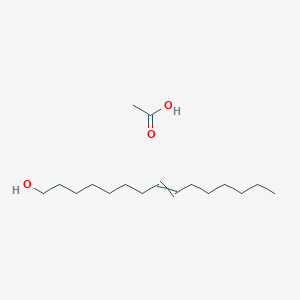
![2-[(E)-Benzylideneamino]-2-(hydroxymethyl)propane-1,3-diol](/img/structure/B14495353.png)
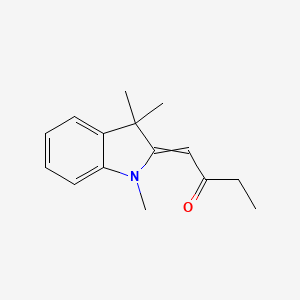
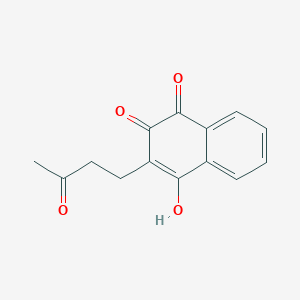
![2-Hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B14495385.png)
